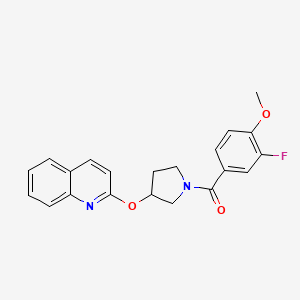
(3-Fluoro-4-methoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-methoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-Fluoro-4-methoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone , often abbreviated as FMPQ , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of FMPQ, supported by data tables, case studies, and detailed research findings.
Chemical Structure
FMPQ possesses a complex structure characterized by a fluorinated aromatic ring and a quinoline moiety linked through a pyrrolidine unit. The molecular formula is C16H17FN2O2, with a molecular weight of approximately 288.32 g/mol.
Biological Activity Overview
FMPQ has been primarily studied for its anticancer properties, with research indicating its ability to inhibit various cancer cell lines. The following sections detail specific biological activities observed in studies.
Anticancer Activity
Research has shown that FMPQ exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The proposed mechanism of action for FMPQ involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. For instance, studies suggest that FMPQ may inhibit the activity of FLT3 kinase , which is often mutated in acute myeloid leukemia (AML).
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 5.4 | |
| Antiproliferative | HeLa | 4.8 | |
| Antiproliferative | A549 | 6.1 | |
| FLT3 Inhibition | MV4-11 | 0.072 |
Study 1: In Vitro Evaluation
In a study published in MDPI, FMPQ was evaluated against several human cancer cell lines. The results indicated that it induces apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death. The compound's IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
Study 2: Mechanistic Insights
Another investigation focused on the molecular docking studies of FMPQ against FLT3 kinase. The compound was found to bind effectively to the ATP-binding site, forming multiple hydrogen bonds with critical residues, which correlates with its inhibitory activity . This study highlighted the potential for FMPQ to serve as a lead compound in developing targeted therapies for FLT3-mutated cancers.
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-26-19-8-6-15(12-17(19)22)21(25)24-11-10-16(13-24)27-20-9-7-14-4-2-3-5-18(14)23-20/h2-9,12,16H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVBCIAOLBCBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














